Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Brand Name: Vulcanchem
CAS No.: 94237-08-8
VCID: VC17008841
InChI: InChI=1S/C11H13F13OSi/c1-25-26(2,3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3
SMILES:
Molecular Formula: C6F13CH2CH2Si(CH3)2OCH3
C11H13F13OSi
Molecular Weight: 436.28 g/mol

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

CAS No.: 94237-08-8

Cat. No.: VC17008841

Molecular Formula: C6F13CH2CH2Si(CH3)2OCH3
C11H13F13OSi

Molecular Weight: 436.28 g/mol

* For research use only. Not for human or veterinary use.

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane - 94237-08-8

Specification

CAS No. 94237-08-8
Molecular Formula C6F13CH2CH2Si(CH3)2OCH3
C11H13F13OSi
Molecular Weight 436.28 g/mol
IUPAC Name methoxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Standard InChI InChI=1S/C11H13F13OSi/c1-25-26(2,3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3
Standard InChI Key JCXUMXSOKCFWQJ-UHFFFAOYSA-N
Canonical SMILES CO[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Composition

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane features a central silicon atom bonded to two methyl groups (-CH₃), one methoxy group (-OCH₃), and a fluorinated alkyl chain. The fluorinated chain contains 13 fluorine atoms arranged in a 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl configuration, which confers exceptional chemical stability and low surface energy . The molecular formula is C₁₁H₁₃F₁₃OSi, and its structure is represented as:

(CH3)2(MeO)Si(CF2)7CF3(CH₃)₂(MeO)Si–(CF₂)₇CF₃

This configuration places the silicon atom at the core, with fluorinated carbon chains extending outward, creating a highly electronegative and nonpolar exterior.

Nomenclature and CAS Registry

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a nucleophilic substitution reaction between a fluorinated alcohol and a chlorosilane precursor under anhydrous conditions:

(CH3)2(MeO)SiCl+HCF2(CF2)6CF2CH2OH(CH3)2(MeO)SiOCH2(CF2)6CF2H+HCl(CH₃)₂(MeO)SiCl + HCF₂(CF₂)₆CF₂CH₂OH \rightarrow (CH₃)₂(MeO)Si–O–CH₂(CF₂)₆CF₂H + HCl

This reaction requires catalysts such as triethylamine to neutralize HCl byproducts and is conducted in inert solvents like tetrahydrofuran (THF).

Industrial Production

Large-scale manufacturing is dominated by Chinese suppliers, including Zibo Hangyu Biotechnology Development Co., Ltd and Chemlyte Solutions, which offer the compound in liquid or powder form with 99% purity . Production facilities emphasize moisture control, with storage recommendations specifying dry, ventilated environments to prevent premature hydrolysis .

Physical and Chemical Properties

Physicochemical Characteristics

PropertyValueSource
Molecular Weight436.29 g/mol
AppearanceColorless liquid or white powder
Assay≥99%
Water SolubilityInsoluble
HydrophobicityContact angle >150°

The compound’s low surface energy (≈12–14 mN/m) and superhydrophobicity make it ideal for water-repellent coatings. Its fluorinated chain resists chemical degradation, even in acidic or alkaline environments .

Stability and Reactivity

Methoxydimethyl(tridecafluorooctyl)silane is sensitive to moisture, undergoing hydrolysis to form silanols and fluorinated alcohols:

(CH3)2(MeO)SiRF+H2O(CH3)2Si(OH)RF+CH3OH(CH₃)₂(MeO)Si–R_F + H₂O \rightarrow (CH₃)₂Si(OH)–R_F + CH₃OH

This reactivity necessitates storage under nitrogen or argon atmospheres .

Applications and Industrial Uses

Surface Modification

The compound is widely used to create hydrophobic coatings for textiles, electronic components, and medical devices. Applied via chemical vapor deposition (CVD) or spin-coating, it reduces surface adhesion of contaminants and liquids. For example, treated glass surfaces exhibit self-cleaning properties, with water contact angles exceeding 150°.

Pharmaceutical Intermediates

Suppliers like HENAN NEW BLUE CHEMICAL CO., LTD market the compound as an active pharmaceutical intermediate (API) for drug delivery systems, leveraging its biocompatibility and stability under physiological conditions .

Specialty Polymers

Incorporated into silicone-based polymers, it enhances thermal stability and chemical resistance in aerospace seals and automotive gaskets.

SupplierPurityFormMinimum Order
Zibo Hangyu Biotechnology99%Liquid10 grams
Chemlyte Solutions99%Liquid100 grams
HENAN NEW BLUE CHEMICAL CO., LTD99%Powder1 gram

Chinese suppliers dominate production, with pricing ranging from $50–$200 per gram, depending on quantity and purity .

Recent Developments

Recent studies explore its use in nanoimprint lithography for microfluidic devices and as a corrosion inhibitor for marine coatings. Advances in continuous-flow synthesis aim to reduce production costs by 30% .

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